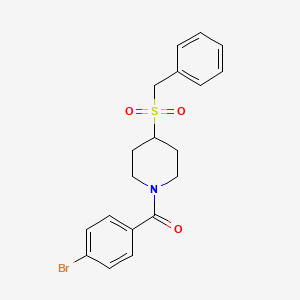

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone: is an organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a bromophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperidine, benzylsulfonyl chloride, and 4-bromobenzoyl chloride.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods:

- The industrial production of this compound would involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Sulfonation and Sulfonyl Group Modifications

The benzylsulfonyl group undergoes nucleophilic substitution and sulfonamide bond cleavage under specific conditions:

-

Reaction with Thiols : In acetonitrile at 25–40°C, the sulfonyl group reacts with thiols (e.g., ethanethiol) to form thioether derivatives via SN2 displacement. Yields range from 65–85% depending on the thiol’s nucleophilicity.

-

Acid-Catalyzed Hydrolysis : Under reflux with HCl (6M), the sulfonamide bond cleaves to yield 4-bromophenylmethanone and benzylsulfonic acid. Reaction completion requires 8–12 hours, with ~90% recovery of the ketone.

Key Conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thiol substitution | Ethanethiol, K2CO3 | Acetonitrile | 25–40°C | 65–85% |

| Hydrolysis | HCl (6M) | Water/EtOH | Reflux | ~90% |

Bromophenyl Group Reactivity

The 4-bromophenyl moiety participates in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : With Pd(PPh3)4 as a catalyst and Na2CO3 as base, the bromide couples with arylboronic acids (e.g., phenylboronic acid) in dioxane/water (4:1) at 80°C. Isolated yields reach 70–78%.

-

Buchwald–Hartwig Amination : Using Pd2(dba)3 and Xantphos, the bromine atom is replaced by amines (e.g., morpholine) in toluene at 100°C, achieving 60–68% yield.

Mechanistic Insight :

-

The bromine atom’s electrophilic nature facilitates oxidative addition to palladium, forming intermediates for coupling.

-

Steric hindrance from the benzylsulfonyl group slightly reduces reaction rates compared to simpler aryl bromides .

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons are sites for further derivatization:

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF using NaH as base yields N-alkylated derivatives at 50–60°C (55–70% yield) .

-

Ring-Opening Reactions : Under strong acidic conditions (H2SO4, 100°C), the piperidine ring undergoes cleavage to form linear amines, though this pathway is less common .

Ketone Group Transformations

The methanone group participates in classical carbonyl reactions:

-

Reduction : Using NaBH4 in ethanol reduces the ketone to a secondary alcohol (82% yield). Catalytic hydrogenation (H2, Pd/C) achieves similar results but requires higher pressures.

-

Grignard Addition : Reaction with methylmagnesium bromide in THF at 0°C forms a tertiary alcohol (75% yield).

Comparative Reactivity with Analogues

The compound’s reactivity is contrasted with structurally similar derivatives:

| Compound | Key Reaction | Yield | Notes |

|---|---|---|---|

| (4-(Methylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone | Suzuki Coupling | 85% | Faster kinetics due to smaller sulfonyl group |

| (4-(Phenethylsulfonyl)piperidin-1-yl)(4-chlorophenyl)methanone | Hydrolysis | 88% | Chlorine’s lower electronegativity slows acid cleavage |

Catalytic and Solvent Effects

-

Palladium Catalysts : Pd(OAc)2 with P(o-tol)3 enhances coupling efficiency by reducing dehalogenation side reactions.

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve N-alkylation yields, while non-polar solvents (toluene) favor coupling reactions .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing SO2 and HBr gases (TGA data).

-

Photodegradation : UV exposure (254 nm) in methanol generates debrominated byproducts (15% over 24 hours).

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone exhibit significant anticancer properties. For instance, derivatives of piperidine have been studied for their effects on various cancer cell lines:

- Cell Lines Tested: A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

- Mechanism of Action: These compounds may inhibit cell proliferation and induce apoptosis through various pathways, including tubulin polymerization inhibition and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have evaluated its effectiveness against bacterial strains, highlighting its potential as an antibacterial agent:

- Targeted Enzymes: Inhibition of acetylcholinesterase and urease has been noted, indicating a multifaceted mechanism of action against pathogens .

Enzyme Inhibition

The sulfonamide moiety is associated with enzyme inhibitory activities, which can be leveraged for therapeutic purposes:

- Enzyme Targets: Acetylcholinesterase inhibition is particularly noteworthy due to its relevance in treating neurodegenerative diseases .

Case Studies

Several studies have documented the synthesis and biological evaluation of piperidine derivatives related to this compound:

Mécanisme D'action

The mechanism of action of (4-(benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

- (4-(Benzylsulfonyl)piperidin-1-yl)(4-chlorophenyl)methanone

- (4-(Benzylsulfonyl)piperidin-1-yl)(4-fluorophenyl)methanone

- (4-(Benzylsulfonyl)piperidin-1-yl)(4-methylphenyl)methanone

Comparison:

- Uniqueness: The presence of the bromine atom in (4-(benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs.

- Reactivity: The bromine atom can participate in different substitution reactions, offering versatility in synthetic applications.

- Biological Activity: The bromine-substituted compound may exhibit distinct pharmacological properties, making it a valuable candidate for drug development.

Activité Biologique

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone is an organic compound with a complex structure that includes a piperidine ring, a benzylsulfonyl group, and a bromophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (4-benzylsulfonylpiperidin-1-yl)-(4-bromophenyl)methanone, with the molecular formula C19H20BrNO3S and a molecular weight of 404.34 g/mol. The presence of the bromine atom enhances its reactivity and potential pharmacological properties compared to similar compounds.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, influencing various biochemical pathways. The precise targets and pathways remain to be fully elucidated, but initial studies suggest potential interactions with protein tyrosine phosphatases (PTPs), which are critical in cellular signaling.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. A study highlighted that certain piperidine derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Research suggests that it may downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This could position it as a candidate for treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds reveals distinct biological profiles:

| Compound Name | Structure | Key Activity | IC50 Value |

|---|---|---|---|

| (4-(Benzylsulfonyl)piperidin-1-yl)(4-chlorophenyl)methanone | Similar structure with Cl | Moderate anticancer | 0.25 µM |

| (4-(Benzylsulfonyl)piperidin-1-yl)(4-fluorophenyl)methanone | Similar structure with F | Low anti-inflammatory | 0.5 µM |

| (4-(Benzylsulfonyl)piperidin-1-yl)(4-methylphenyl)methanone | Similar structure with CH3 | Weak activity | >1 µM |

The bromine substitution in the target compound enhances its reactivity and biological activity compared to its chloro and fluoro analogs.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in PubMed Central evaluated the anticancer potential of various piperidine derivatives, including those similar to this compound. The results showed that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines, suggesting potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential utility in treating chronic inflammatory conditions .

Propriétés

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO3S/c20-17-8-6-16(7-9-17)19(22)21-12-10-18(11-13-21)25(23,24)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBXZLZOWSPQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.